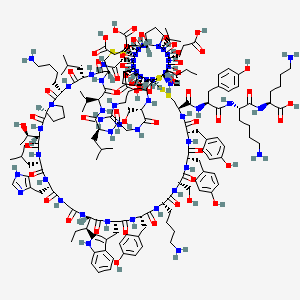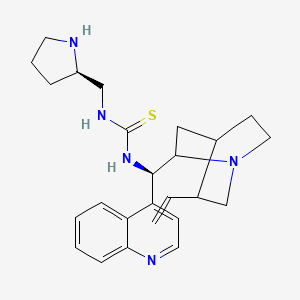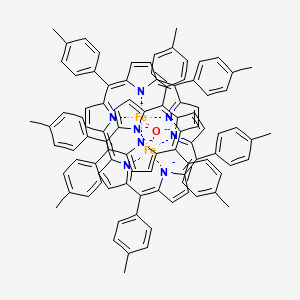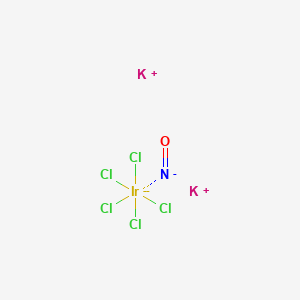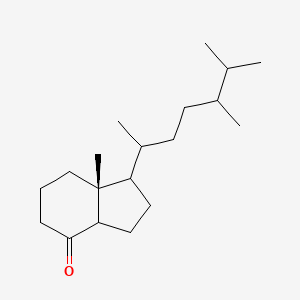![molecular formula C22H38Cl2FeN2 B1496993 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride CAS No. 2093414-16-3](/img/structure/B1496993.png)
1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride
描述
1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is an organometallic compound with the molecular formula C22H38Cl2FeN2. It is a ferrocene-based compound featuring two trimethylammonio groups linked through a propyl chain. This compound is known for its unique redox properties and has found applications in various scientific fields, including chemistry, biology, and materials science .
作用机制
Target of Action
It is known that this compound is used in the field of materials science, specifically in the development of battery materials .
Mode of Action
It is known that the compound has a high solubility, which could influence its interaction with its targets .
Biochemical Pathways
The compound is primarily used in materials science rather than biochemistry, which may explain the lack of information on its biochemical interactions .
Result of Action
It is known that the compound is used in the development of battery materials, suggesting that its effects may be more relevant in a materials science context rather than a biological one .
Action Environment
The action of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride can be influenced by environmental factors. For instance, the compound has been noted to have a high solubility , which could be affected by the pH and ionic strength of the surrounding environment. Additionally, the compound is stored under inert gas to prevent moisture absorption , indicating that its stability and efficacy could be influenced by humidity and exposure to oxygen .
生化分析
Biochemical Properties
1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s ferrocene core allows it to participate in redox reactions, making it a valuable tool in studying electron transfer processes. Additionally, the trimethylammonio groups enhance its solubility in aqueous solutions, facilitating its interaction with biomolecules. The nature of these interactions often involves electrostatic attractions and hydrogen bonding, which can influence the activity and stability of the target biomolecules .
Cellular Effects
1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s redox properties can impact oxidative stress levels within cells, leading to changes in signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, its interaction with cellular membranes can alter membrane potential and ion transport, further influencing cellular activities .
Molecular Mechanism
The molecular mechanism of action of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, through electrostatic interactions and hydrogen bonding. This binding can result in enzyme inhibition or activation, depending on the target enzyme’s role in cellular metabolism. Furthermore, the compound’s redox properties enable it to participate in electron transfer reactions, which can lead to changes in gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under inert gas conditions but can degrade when exposed to moisture or oxygen. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant toxicity .
Metabolic Pathways
1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate redox reactions and cellular metabolism. The compound’s redox properties enable it to influence metabolic flux and metabolite levels, potentially altering the balance between anabolic and catabolic processes. These interactions can have downstream effects on energy production, biosynthesis, and cellular homeostasis .
Transport and Distribution
The transport and distribution of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins and lipids. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes. Its localization can impact its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride typically involves the reaction of ferrocene with 3-(trimethylammonio)propyl chloride in the presence of a suitable base. The reaction is carried out under inert conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The ferrocenium ions can be reduced back to ferrocene.
Substitution: The trimethylammonio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of substituted ferrocene derivatives.
科学研究应用
1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has several scientific research applications:
Redox Flow Batteries: Used as a redox-active material in aqueous organic redox flow batteries, providing high cycling stability and capacity retention.
Organometallic Polymer Synthesis: Utilized in the synthesis of condensation polymers, such as polyesters and polyamides, with unique thermal stability and material properties.
Molecular Recognition and DNA Interaction: Employed in studies of molecular recognition of DNA duplexes, binding strongly to DNA oligomers through hydrogen bonding and electrostatic interactions.
Development of Organometallic Ionic Liquids: Key component in the synthesis of novel organometallic ionic liquids.
相似化合物的比较
Similar Compounds
Bis(3-trimethylammonio)propyl viologen tetrachloride: Another redox-active compound used in similar applications, such as redox flow batteries.
1,1’-Bis(3-sulfonatopropyl)-4,4’-bipyridinium: Used in redox flow batteries with high cycling performance.
Uniqueness
1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is unique due to its ferrocene core, which provides excellent redox properties, and its trimethylammonio groups, which enhance solubility and stability. This combination makes it highly effective in applications requiring stable and efficient redox-active materials .
属性
IUPAC Name |
3-cyclopenta-1,4-dien-1-ylpropyl(trimethyl)azanium;iron(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H19N.2ClH.Fe/c2*1-12(2,3)10-6-9-11-7-4-5-8-11;;;/h2*4-5,7-8H,6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZKECBRJESSW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC1=C[CH-]C=C1.C[N+](C)(C)CCCC1=C[CH-]C=C1.[Cl-].[Cl-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Cl2FeN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093414-16-3 | |
| Record name | 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14,18-Dioxa-3,9-diazahexatriacont-27-enoic acid, 4-carboxy-3-(carboxymethyl)-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecenyl]oxy]-, triammonium salt, (16R,27Z)-](/img/structure/B1496912.png)
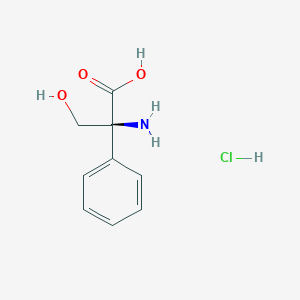
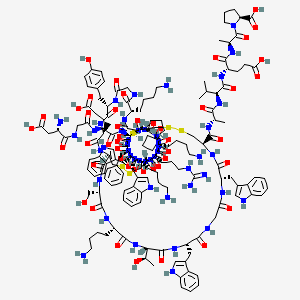
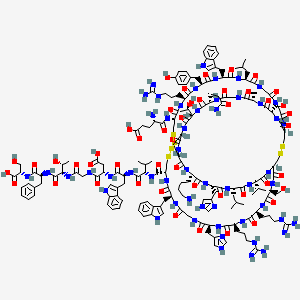
![Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1496918.png)
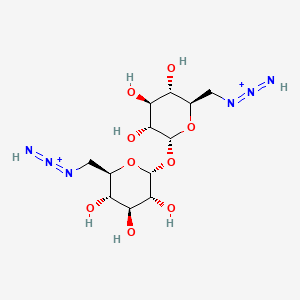

![(Z)-8-fluoro-5-(4-((methylimino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B1496943.png)
![Bis[N-[6-[2-(4,5-dicyano-1-methyl-1H-imidazol-2-yl-N3)diazenyl-N1]-1,2,3,4-tetrahydro-1-methyl-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-n]nickel](/img/structure/B1496947.png)
